Cas no 124441-53-8 (2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid)

2-{(Benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid is a fluorinated phenylglycine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its chiral center and the ortho-fluorophenyl moiety, which can influence steric and electronic properties in target molecules. The Cbz group offers selective deprotection under mild hydrogenolysis conditions, enhancing its utility in multi-step synthetic routes. Its carboxylic acid group allows for further functionalization via coupling reactions. The fluorine substituent may contribute to improved metabolic stability and binding affinity in bioactive compounds, making this intermediate useful for pharmaceutical research and development.
2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid structure
124441-53-8 structure
Product Name:2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid
CAS No:124441-53-8
MF:C16H14FNO4
MW:303.285068035126
CID:5187256
PubChem ID:14521429
Update Time:2025-10-22

2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • N-(Z)-Benzyloxycarbonyl-2-fluorophenylglycine
    • 2-(((Benzyloxy)carbonyl)amino)-2-(2-fluorophenyl)acetic acid
    • 2-(2-fluorophenyl)-2-(phenylmethoxycarbonylamino)acetic acid
    • 2-{[(benzyloxy)carbonyl]amino}-2-(2-fluorophenyl)acetic acid
    • N-(Z)-BenZyloxycarbonyl-2-fluorophenylglycine (CbZ-DL-Phg(2-F)-OH)
    • N-Cbz-DL-2-FluoroPhenylglycine
    • Benzeneacetic acid, 2-fluoro-α-[[(phenylmethoxy)carbonyl]amino]-
    • 2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid
    • Inchi: 1S/C16H14FNO4/c17-13-9-5-4-8-12(13)14(15(19)20)18-16(21)22-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,21)(H,19,20)
    • InChI Key: XCCSKLSUZZWAKG-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1C(C(=O)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 384
  • XLogP3: 2.8
  • Topological Polar Surface Area: 75.6

2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid Pricemore >>

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2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid Related Literature

Additional information on 2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid

Recent Advances in the Study of 2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid (CAS: 124441-53-8)

The compound 2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid (CAS: 124441-53-8) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug development and biochemical research. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.

Recent studies have demonstrated that 124441-53-8 serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of both the benzyloxycarbonyl (Cbz) protecting group and the fluorophenyl moiety makes this compound particularly valuable for the development of protease inhibitors and other enzyme-targeting drugs. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the synthesis of novel thrombin inhibitors with improved selectivity profiles.

Structural analysis of 2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid reveals interesting conformational properties that contribute to its biological activity. The fluorine atom at the ortho position of the phenyl ring induces significant steric and electronic effects, which have been shown to enhance binding affinity to certain protein targets. Computational modeling studies from early 2024 suggest that this compound may serve as a scaffold for developing allosteric modulators of G-protein coupled receptors.

In terms of synthetic methodology, recent advancements have focused on optimizing the production of 124441-53-8 with higher yields and purity. A 2023 patent application describes an improved catalytic process that reduces byproduct formation while maintaining the stereochemical integrity of the product. This development is particularly important as the pharmaceutical industry shows increasing interest in this compound for large-scale production of potential drug candidates.

The biological evaluation of derivatives based on 2-{(benzyloxy)carbonylamino}-2-(2-fluorophenyl)acetic acid has revealed promising activities against several disease targets. Preliminary in vitro studies conducted in late 2023 demonstrated moderate inhibitory activity against SARS-CoV-2 main protease, suggesting potential applications in antiviral drug development. Additionally, research teams have reported interesting results in neurological applications, with some derivatives showing neuroprotective effects in cellular models of Parkinson's disease.

Future research directions for 124441-53-8 appear to focus on three main areas: further optimization of synthetic routes, expansion of structure-activity relationship studies, and exploration of new therapeutic applications. Several research groups have announced plans to investigate this compound's potential in targeted drug delivery systems, leveraging its unique chemical properties for improved pharmacokinetics. As the understanding of this molecule's biological interactions deepens, it is expected to play an increasingly important role in medicinal chemistry research and drug discovery pipelines.

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